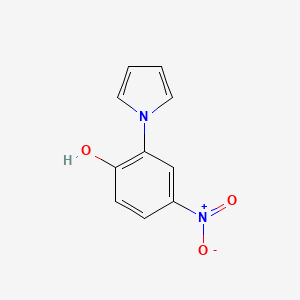
4-Nitro-2-pyrrol-1-yl-phenol
Cat. No. B8353659
M. Wt: 204.18 g/mol
InChI Key: HKVKXWITSJCMNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06057358
Procedure details


4-Nitro-2-(1H-pyrrol-1-yl)phenol (2.3 g, 112.6 mmol) and dibromoethane (29.1 ml, 337.8 mmol) were dissolved in DMF (200 ml) and, after adding K2CO3 (18.68 g), the solution was stirred at 70° C. for 1 h. Thereafter, an aqueous solution of 10% sodium hydroxide was added to the reaction solution to render it basic up to a pH of about 10, followed by three extractions with ethyl acetate. The organic solvent layers were combined and dried with magnesium sulfate, followed by evaporation of the solvent. The resulting residue was purified by being subjected to column chromatography on silica gel using a 3:1 solvent system of n-hexane and ethyl acetate as an eluent. The fractions containing the product were collected and the solvent was evaporated to yield the end product 4-nitro-2-(1H-pyrrol-1-yl)phenoxy-2-bromoethane (15.8 g).





Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([N:11]2[CH:15]=[CH:14][CH:13]=[CH:12]2)[CH:5]=1)([O-:3])=[O:2].[Br:16][CH:17](Br)[CH3:18].C([O-])([O-])=O.[K+].[K+].[OH-].[Na+]>CN(C=O)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:18][CH2:17][Br:16])=[C:6]([N:11]2[CH:15]=[CH:14][CH:13]=[CH:12]2)[CH:5]=1)([O-:3])=[O:2] |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)O)N1C=CC=C1
|
|
Name
|
|
|
Quantity
|
29.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C)Br
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
18.68 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred at 70° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by three extractions with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by evaporation of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(OCCBr)C=C1)N1C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
